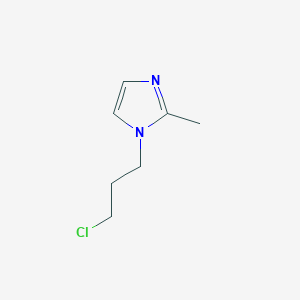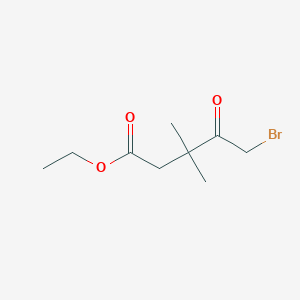
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound used in the biomedical industry for treating type 2 diabetes . It works by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, slowing down the absorption of glucose and reducing blood sugar level .
Molecular Structure Analysis
The molecular formula of this compound is C20H28N2O6 . It includes functional groups such as acetamido and benzylidene, which contribute to its chemical properties and biological activity.Physical And Chemical Properties Analysis
This compound is a white foam . It is soluble in dichloromethane and methanol . Its melting point is 188-189°C .Aplicaciones Científicas De Investigación
Enzyme Inhibition
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has been highlighted for its role as a potent and specific inhibitor of β-N-acetylglucosaminidases. This activity is of particular interest due to the enzyme's involvement in various biochemical processes, including those related to cellular communication and pathogenesis of diseases. The compound's specificity towards these enzymes underlines its potential utility in the development of therapeutic agents targeting diseases associated with enzyme dysfunction (Fleet et al., 1986).
Synthesis and Chemical Modifications
Research into the chemistry of 2-acetamido-1,2-dideoxynojirimycin, which shares the core structure with the subject compound, provides insight into synthetic pathways that could be utilized for producing derivatives with enhanced biological activities or specificities. This synthesis, involving a double inversion procedure starting from 1-deoxynojirimycin, underscores the versatility of such compounds in chemical transformations, potentially leading to novel therapeutic agents (Böshagen et al., 1987).
Analogues and Derivative Synthesis
The compound also serves as a starting point for the synthesis of aza-analogues of repeating disaccharide units in bacterial cell wall peptidoglycan. These studies not only expand the chemical repertoire of sugar mimetics but also contribute to the understanding of bacterial cell wall synthesis and the design of antibiotics. The synthesis of peptide-derivatized derivatives exemplifies the compound’s utility in creating molecules that mimic natural substrates of enzymes, potentially leading to the development of novel antibacterial agents, despite some derivatives showing no antibacterial activity (Moss & Southgate, 1993).
Glycan Processing Inhibition
Furthermore, modifications of 1-deoxynojirimycin into various N-acetylhexosamine analogs, including structures similar to the subject compound, underline the potential of these molecules in studying glycan processing. By inhibiting specific steps in the glycan processing pathway, these compounds can be used to understand the role of glycans in health and disease, offering pathways to novel therapeutic approaches (Kiso et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJOFLORWKFHJ-QHBCJLDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565023 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol | |
CAS RN |
1221795-90-9 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)


![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)




![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)



